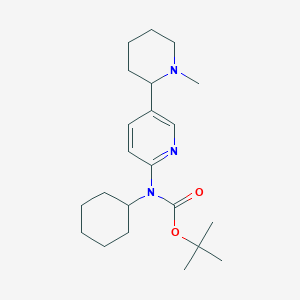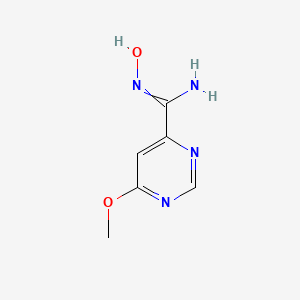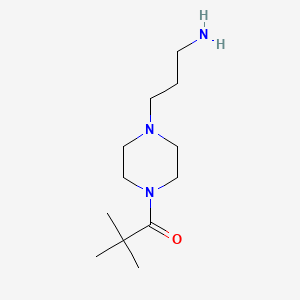![molecular formula C3H7N6O7P2-3 B11819651 [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of a phosphoryl group with a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the reaction of cyanuric chloride with various nucleophiles. For example, the reaction of cyanuric chloride with primary amines can yield di- and tri-substituted triazines . Another method involves the iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source, which provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted triazines .
Industrial Production Methods
Industrial production methods for triazine derivatives often involve large-scale reactions using cyanuric chloride as a starting material. The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction conditions optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions often involve the replacement of chlorine atoms in cyanuric chloride with nucleophiles such as amines, alcohols, or thiols .
Common Reagents and Conditions
Common reagents used in the reactions of triazine derivatives include primary amines, lithium alkoxides, and ammonium iodide. The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .
Major Products
The major products formed from these reactions are di- and tri-substituted triazines, which can have various functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, some triazine derivatives act as inhibitors of enzymes such as aromatase, which is involved in the biosynthesis of estrogens . Other derivatives may interact with DNA or proteins, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine include other triazine derivatives such as hexamethylmelamine, 2-amino-4-morpholino-1,3,5-triazine, and hydroxymethylpentamethylmelamine .
Uniqueness
What sets this compound apart from other triazine derivatives is its unique combination of a phosphoryl group with the triazine ring. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C3H7N6O7P2-3 |
|---|---|
Molekulargewicht |
301.07 g/mol |
IUPAC-Name |
[hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6)/p-3 |
InChI-Schlüssel |
XZTOTRSSGPPNTB-UHFFFAOYSA-K |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)([O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)





![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)

![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)

